5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine
Overview
Description
5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C10H8BrFN4O and its molecular weight is 299.1 g/mol. The purity is usually 95%.
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Mechanism of Action
- CDK9, on the other hand, is a transcriptional regulator. It associates with cyclin T and is part of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to enhance transcription elongation .
Target of Action
Mode of Action
- 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine acts as a dual inhibitor of CDK6 and CDK9. It binds to the ATP-binding site of these kinases, preventing ATP from binding. This inhibits their kinase activity. By inhibiting CDK6, it disrupts cell cycle progression, leading to cell cycle arrest. Inhibition of CDK9 affects transcription elongation, impacting gene expression .
Biochemical Analysis
Biochemical Properties
5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase activity. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s function, as it may interact with specific biomolecules within these compartments, leading to changes in cellular processes .
Properties
IUPAC Name |
5-(2-bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN4O/c11-6-2-1-5(12)3-7(6)17-8-4-15-10(14)16-9(8)13/h1-4H,(H4,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMIFFPYKIEWRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC2=CN=C(N=C2N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701709 | |
Record name | 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-20-6 | |
Record name | 5-(2-Bromo-5-fluorophenoxy)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.